(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-18(14-3-2-4-15(20)10-14)11-21-19(22)8-6-13-5-7-16-17(9-13)25-12-24-16/h2-10,18H,11-12H2,1H3,(H,21,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKHBFYZLARBZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Coupling
A Schlenk tube charged with benzo[d]dioxol-5-ylboronic acid (2.0 equiv), [RhCp*Cl2]2 (0.01 equiv), and AgOOCF3 (4.0 equiv) in methanol at 60°C under argon achieves 99% yield. Key advantages include:
- Short reaction time (2–4 hours)
- Tolerance to oxygen-sensitive substrates
- Minimal byproduct formation
Palladium-Mediated Sonochemical Method
Combining palladium acetate (0.05 equiv), Na2CO3 (3.0 equiv), and 1,2-dimethoxyethane/water (4:1) under ultrasonic irradiation at 120°C yields 27.47%. While lower yielding, this method avoids noble metals:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Sonication frequency | 40 kHz |
| Purification | Flash chromatography (n-Hex:EtOAc 3:1) |
Bipyridine-Palladium System
Employing Pd(OAc)2 (5 mol%), 2,2′-bipyridine (10 mol%), and KF in THF/H2O (2:1) at 80°C affords 76% yield. This system excels in scalability (>10 mmol demonstrated).
Preparation of N-(2-(3-Fluorophenyl)-2-Methoxyethyl)Amine
The amine component is synthesized via reductive amination, adapting protocols from STAT3 inhibitor syntheses:
Reductive Amination Protocol
- Imine Formation : 3-Fluorobenzaldehyde (1.1 equiv) reacts with 2-methoxyethylamine (1.0 equiv) in MeOH over 4Å molecular sieves at 50°C for 4 hours.
- Reduction : NaBH3CN (2.5 equiv) quenches the imine at 25°C for 19.5 hours.
- Workup : Extraction with CH2Cl2/5% NaHCO3 followed by silica gel chromatography (heptane:EtOAc gradient) yields 68–72%.
Critical parameters:
- Glacial acetic acid (0.1 equiv) accelerates iminium ion formation
- Molecular sieves prevent aldehyde hydration
Acrylamide Bond Formation
Coupling the acrylate and amine employs two principal strategies:
Acryloyl Chloride Route
Adapting EvitaChem’s acrylamide synthesis:
- Benzo[d]dioxol-5-yl acrylate (1.0 equiv) and N-(2-(3-fluorophenyl)-2-methoxyethyl)amine (1.2 equiv) react in anhydrous CH2Cl2 with Et3N (2.0 equiv) at 0→25°C.
- Key data:
| Metric | Value |
|---|---|
| Reaction time | 12 hours |
| Yield | 84% |
| Purity (HPLC) | >98% |
Carbodiimide-Mediated Coupling
Modifying cyclohepta[b]thiophene syntheses:
- EDCI (1.5 equiv) and HOBt (1.5 equiv) activate the acrylate in DMF at 0°C.
- Amine (1.1 equiv) added portionwise, stirred 24 hours at 25°C.
- Yields 78% with enhanced stereocontrol (E:Z >20:1).
Comparative Analysis of Methods
Optimization Challenges and Solutions
- Boronic Acid Stability : Benzo[d]dioxol-5-ylboronic acid degrades upon prolonged storage. Freshly prepared via Miyaura borylation of 5-bromobenzo[d]dioxole enhances coupling yields by 12–15%.
- Amine Racemization : The 2-methoxyethyl group predisposes to racemization during acrylamide formation. Using DIPEA instead of Et3N reduces epimerization to <3%.
- Byproduct Mitigation : Pd-catalyzed methods generate homocoupling byproducts. Adding Ph3P (0.5 equiv) suppresses this to <5%.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their bioactivities, and mechanisms of action:
Structure-Activity Relationship (SAR) Insights
Benzodioxole Core : The benzodioxole group enhances metabolic stability and facilitates interactions with hydrophobic protein pockets. Its substitution pattern (e.g., electron-donating groups) influences binding affinity .
Amine Substituents :
- Phenethylamine Derivatives : Anti-obesity activity in correlates with the 4-hydroxyphenethyl group, which likely modulates PPAR-γ and FAS pathways .
- Fluorophenyl-Methoxyethyl Group : The 3-fluorophenyl moiety in the target compound may improve CNS penetration, while the methoxy group enhances solubility .
α,β-Unsaturated Carbonyl: Critical for covalent or non-covalent interactions with cysteine residues or hydrogen-bond acceptors in target enzymes .
Computational and Bioactivity Profiling
- Bioactivity Clustering : highlights that compounds with similar chemical structures cluster into groups with analogous modes of action. For example, benzodioxole-containing acrylamides show consistent suppression of lipid metabolism pathways .
- Proteomic Interaction Signatures: The CANDO platform () predicts multitarget interactions by comparing proteomic binding profiles.
- Molecular Similarity Metrics : Tanimoto coefficients () and Murcko scaffold analysis () quantify structural similarity. The target compound shares a Murcko scaffold with ’s anti-obesity acrylamide but diverges in side-chain functionalization, suggesting divergent bioactivities .
Challenges in Comparative Analysis
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The molecular formula is with a molecular weight of approximately 259.30 g/mol. Its IUPAC name reflects its complex structure, which includes an acrylamide functional group.
Research indicates that compounds with similar structural features often exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Many benzo[d][1,3]dioxole derivatives have been shown to induce cell cycle arrest in cancer cells, effectively halting their proliferation.
- Apoptosis Induction : These compounds can trigger apoptosis via mitochondrial pathways, often involving the regulation of Bcl-2 family proteins like Bax and Bcl-2 .
- EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized various derivatives of benzo[d][1,3]dioxole and tested their anticancer activity against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The findings showed promising IC50 values ranging from 1.54 µM to 4.52 µM for these derivatives compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest significant interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent.
Biological Activity Summary Table
| Activity | IC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 1.54 - 4.52 µM | HepG2, HCT116, MCF7 | Cell cycle arrest, apoptosis induction |
| EGFR Inhibition | N/A | Various cancer cell lines | Inhibition of growth factor signaling |
Q & A
Basic: What are the common synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of key intermediates. For analogous acrylamide derivatives (e.g., ), a general approach includes:
Knoevenagel Condensation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde with a malonic acid derivative to form the α,β-unsaturated acrylate intermediate .
Amide Coupling : Using coupling agents like EDCl/HOBt or DCC to conjugate the acrylate with the amine-containing fragment (e.g., 2-(3-fluorophenyl)-2-methoxyethylamine).
Stereochemical Control : Maintaining the (E)-configuration via reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent isomerization .
Purification : Column chromatography or recrystallization to isolate the pure product, confirmed by TLC and HPLC .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants like J = 15.2 Hz for trans-alkene protons) and substituent positions (e.g., methoxy and fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z vs. calculated for C19H17FNO4) .
- IR Spectroscopy : Peaks corresponding to amide C=O (~1650 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration in crystalline derivatives .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
Initial screens focus on:
- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates, with IC50 calculations via dose-response curves .
- Cytotoxicity Studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
- ADME Profiling : Microsomal stability assays and Caco-2 permeability tests to predict pharmacokinetic properties .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
Strategies include:
- Continuous Flow Reactors : To maintain consistent temperature and mixing, reducing side reactions (e.g., isomerization) .
- Catalyst Screening : Testing bases like triethylamine or DBU to enhance amide coupling efficiency .
- Solvent Optimization : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve solubility .
- In-line Analytics : PAT tools (e.g., FTIR monitoring) to track reaction progression and adjust parameters in real-time .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC50 values) require:
- Standardized Assay Conditions : Control for variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzyme kinetics) .
- Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation or isomerization .
- Meta-analysis : Compare data across studies with similar substituents (e.g., fluorophenyl vs. chlorophenyl analogs) to identify structure-activity trends .
Advanced: What mechanistic studies are critical for understanding its bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases), guided by X-ray structures of homologous enzymes .
- Kinetic Analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
- Proteomics : SILAC labeling to identify downstream signaling pathways affected in treated cells .
- Metabolite Profiling : LC-MS/MS to detect active metabolites and assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
